2,4-Undecadien-1-ol
Overview
Description
2,4-Undecadien-1-ol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.2759 . It is also known by the IUPAC name (2E,4E)-2,4-undecadien-1-ol .
Synthesis Analysis
The biosynthesis of 2,4-Undecadien-1-ol involves intermediates such as geranylacetone [(5E)-6,10-dimethyl-5,9-undecadien-2-one] and farnesol [(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-ol] .Molecular Structure Analysis
The molecular structure of 2,4-Undecadien-1-ol can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,4-Undecadien-1-ol is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
1. Molecular Tectonics and Construction of Porous Networks
In molecular tectonics, compounds like "2,4-Undecadien-1-ol" could theoretically be used to construct porous hydrogen-bonded networks. For instance, bisketals of pentaerythritol have been utilized to create extensively hydrogen-bonded networks through a strategy known as molecular tectonics. This approach involves orienting sticky groups in a distorted tetrahedral geometry, leading to the formation of inclusion compounds and distorted diamondoid networks which can host guests without loss of crystallinity (Sauriat-Dorizon et al., 2003).
2. Liquid-Phase Microextraction Techniques
The development of new liquid-phase microextraction techniques, such as those based on the solidification of floating organic drops, could be relevant for compounds like "2,4-Undecadien-1-ol". A method employing 1-undecanol as an extraction solvent has shown efficiency in extracting polycyclic aromatic hydrocarbons (PAHs) from environmental samples, indicating potential for similar compounds in analytical chemistry applications (Zanjani et al., 2007).
3. Synthetic Applications in Organic Chemistry
In organic chemistry, the synthesis of complex molecules often requires innovative approaches. For example, the synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation-Pd-catalyzed cross-coupling has demonstrated the creation of compounds with precise stereochemistry. This methodology could be applied to the synthesis of "2,4-Undecadien-1-ol" and its derivatives, offering a route to diverse organic compounds with potential applications in material science, pharmaceuticals, and chemical biology (Wang et al., 2011).
4. Environmental Applications
In environmental science, the degradation of organic pollutants is a significant area of research. Studies on the activation of peroxymonosulfate by MnO2 with different crystalline structures to degrade pollutants in water demonstrate the potential for applying similar methodologies to compounds like "2,4-Undecadien-1-ol". These approaches could be relevant for understanding the environmental fate of "2,4-Undecadien-1-ol" and its derivatives, as well as their role in biodegradation processes and pollution control strategies (Zhou et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2E,4E)-undeca-2,4-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3/b8-7+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKXLSPKNRZPJK-XBLVEGMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069325, DTXSID801310066 | |
Record name | 2,4-Undecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-2,4-Undecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Undecadien-1-ol | |
CAS RN |
94087-86-2, 59376-58-8 | |
Record name | (2E,4E)-2,4-Undecadien-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94087-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,4E)-Undeca-2,4-dienol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Undecadien-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Undecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-2,4-Undecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-undeca-2,4-dienol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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